3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a methoxyphenyl group, and a benzofuro[3,2-d]pyrimidine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Benzofuro[3,2-d]pyrimidine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted benzofuran and a suitable pyrimidine derivative, cyclization can be achieved using a Lewis acid catalyst.
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Introduction of the Furan-2-ylmethyl Group: : This can be accomplished through a Friedel-Crafts alkylation reaction, where the benzofuro[3,2-d]pyrimidine core is reacted with a furan-2-ylmethyl halide in the presence of a Lewis acid such as aluminum chloride.
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Attachment of the 3-Methoxyphenylmethyl Group: : This step may involve a nucleophilic substitution reaction, where the intermediate compound is treated with a 3-methoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The compound can be reduced at various positions, particularly at the furan ring and the pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride, bases like sodium hydroxide.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Reduced forms of the furan ring and pyrimidine core.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione has shown promise in various bioassays. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-ylmethyl)-1-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione: Similar structure but with a different substitution pattern on the phenyl ring.
3-(Thiophen-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione: Contains a thiophene ring instead of a furan ring.
3-(Furan-2-ylmethyl)-1-[(3-hydroxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione: Substituted with a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]- benzofuro[3,2-d]pyrimidine-2,4-dione is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound features a complex structure that integrates furan and benzofuro moieties with a pyrimidine core. The molecular formula can be represented as C20H18N2O4, and its structural representation is crucial for understanding its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through mechanisms such as:
- Anticancer Activity : In vitro studies suggest that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several key enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains.
Anticancer Activity
Several studies have investigated the anticancer properties of related pyrimidine derivatives. For instance, compounds similar to the one under review have been shown to induce apoptosis in cancer cells via mitochondrial pathways.
Case Study: Apoptosis Induction
A study focusing on pyrimidine derivatives highlighted their ability to activate caspases and induce mitochondrial membrane potential changes in cancer cells. The specific pathways involved include:
- Caspase Activation : The compound triggers caspase-3 and caspase-9 activation.
- Bcl-2 Family Proteins : It modulates the expression of pro-apoptotic and anti-apoptotic proteins.
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes. A comparative analysis of similar compounds has indicated potential inhibitory effects on enzymes such as:
These findings suggest that the compound could be further explored for therapeutic applications targeting these enzymes.
Antimicrobial Properties
Preliminary screenings have shown that derivatives of pyrimidine compounds exhibit antimicrobial activity against specific bacterial strains. For example, studies have indicated activity against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections.
Properties
CAS No. |
892422-35-4 |
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Molecular Formula |
C23H18N2O5 |
Molecular Weight |
402.406 |
IUPAC Name |
3-(furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N2O5/c1-28-16-7-4-6-15(12-16)13-24-20-18-9-2-3-10-19(18)30-21(20)22(26)25(23(24)27)14-17-8-5-11-29-17/h2-12H,13-14H2,1H3 |
InChI Key |
USNISVMLZADDOV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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